N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. These include a thiadiazole ring, a fluorobenzyl group, and a dimethoxybenzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazol ring, fluorobenzyl group, and dimethoxybenzamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazol ring might participate in reactions with electrophiles or nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole core, similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, are primarily explored for their pharmacological significance. A study by Gür et al. (2020) revealed that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit significant biological activities. These compounds have shown potential in DNA protection, strong antimicrobial activity, and cytotoxic effects on cancer cell lines. The study highlighted the compound's capability to potentially integrate with chemotherapy drugs, aiming for efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Photodynamic Therapy in Cancer Treatment
Another derivative of 1,3,4-thiadiazole, as investigated by Pişkin et al. (2020), showcased impressive properties as a photosensitizer in photodynamic therapy, a treatment method for cancer. The compound demonstrated high singlet oxygen quantum yield and good fluorescence properties, indicating its significant potential in Type II photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antioxidant and Antimicrobial Activities
Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing 1,3,4-thiadiazole, exhibiting strong α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities highlight the therapeutic potential of such compounds in treating diseases linked with oxidative stress and microbial infections (Menteşe et al., 2015).
Quality Control in Drug Development
The development of quality control methods is crucial for introducing new medicinal substances. A study focused on a derivative of 1,3,4-thiadiazole, showcasing the importance of identifying, determining impurities, and quantitatively determining such compounds for standardization in drug development (Sych et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S2/c1-24-14-7-12(8-15(9-14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)6-11/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGINUPUUWSCWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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